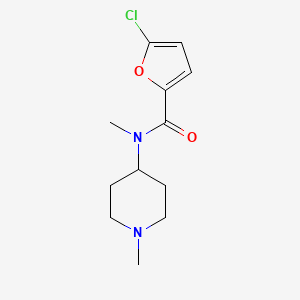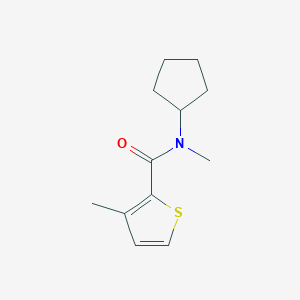![molecular formula C14H22N4O B7508348 N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
作用机制
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is not fully understood, but it is thought to work through the activation of the STING pathway. The STING pathway is a key pathway in the immune system that is responsible for detecting and responding to viral and bacterial infections. When N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide activates the STING pathway, it leads to the production of interferons, which are proteins that help to fight off infections and cancer.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, which is a process that leads to the death of cancer cells. In addition, N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to activate the immune system, which can help to further fight cancer. N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the advantages of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further study. However, one of the limitations of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is that it can be difficult to work with in the lab due to its low solubility in water.
未来方向
There are a number of future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide and how it activates the STING pathway. Another area of research is to explore the potential of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide in combination with other anti-cancer agents. Finally, there is also potential for the development of new formulations of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide that can improve its solubility and effectiveness.
合成方法
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide can be synthesized through a multistep process starting from 3-cyanopyridine. The first step involves the reaction of 3-cyanopyridine with dimethylformamide dimethyl acetal to form N,N-dimethyl-3-cyanopyridine-4-carboxamide. This compound is then reacted with 4-methylpiperidine to form N-[3-cyanopyridin-4-yl]-4-methylpiperidine-1-carboxamide. Finally, the cyano group is reduced to form N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide.
科学研究应用
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide works by inducing tumor necrosis, which is a process that leads to the death of cancer cells. In addition, N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to activate the immune system, which can help to further fight cancer.
属性
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-8-18(9-7-11)14(19)16-12-4-5-13(15-10-12)17(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXQTBPIAZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)




![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)


